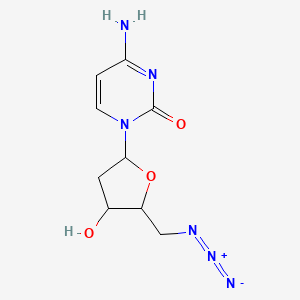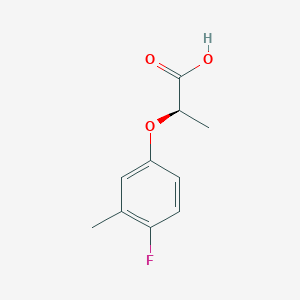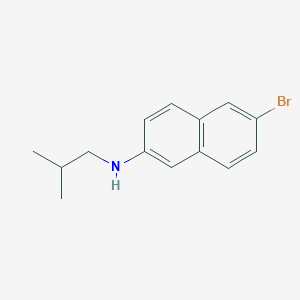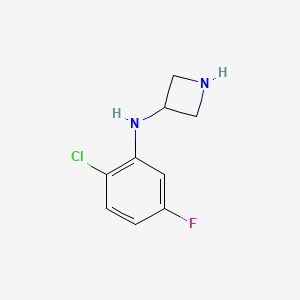
5'-Azido-2',5'-dideoxycytidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Azido-2’,5’-dideoxycytidine: is a nucleoside analog that has garnered attention for its potential applications in antiviral therapies. This compound is characterized by the presence of an azido group at the 5’ position and the absence of hydroxyl groups at the 2’ and 5’ positions of the sugar moiety. Its unique structure allows it to interfere with viral replication processes, making it a valuable tool in biomedical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 5’-Azido-2’,5’-dideoxycytidine typically involves the modification of cytidine derivatives. One common method starts with the octadiynyl derivative of cytidine, which undergoes a series of reactions to introduce the azido group at the 5’ position . The reaction conditions often involve the use of copper(I)-promoted “click” chemistry, which facilitates the cyclization and introduction of the azido group .
Industrial Production Methods: : While specific industrial production methods for 5’-Azido-2’,5’-dideoxycytidine are not widely documented, the principles of nucleoside analog synthesis can be applied. These methods generally involve large-scale chemical reactions under controlled conditions to ensure high yield and purity. The use of automated synthesizers and purification systems can enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions: : 5’-Azido-2’,5’-dideoxycytidine can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in substitution reactions, where it can be replaced by other functional groups.
Cyclization Reactions: The compound can form intramolecular cyclic structures, which are useful in the synthesis of macrocycles.
Common Reagents and Conditions
Copper(I) Catalysts:
Organic Solvents: Such as dimethyl sulfoxide (DMSO) and acetonitrile, which are commonly used in nucleoside synthesis.
Major Products
Cyclic Nucleosides: Formed through intramolecular cyclization reactions.
Substituted Nucleosides: Resulting from substitution reactions involving the azido group.
Scientific Research Applications
Chemistry: : 5’-Azido-2’,5’-dideoxycytidine is used as a precursor in the synthesis of various nucleoside analogs.
Biology: : In biological research, this compound is used to study the mechanisms of viral replication and to develop antiviral therapies. It has shown promise in inhibiting the replication of viruses such as HIV and Hepatitis B.
Medicine: : The primary medical application of 5’-Azido-2’,5’-dideoxycytidine is in antiviral therapy. It acts as a chain terminator during viral DNA synthesis, effectively inhibiting viral replication.
Industry: : In the pharmaceutical industry, this compound is used in the development of antiviral drugs. Its ability to inhibit viral replication makes it a valuable component in the formulation of antiviral medications.
Mechanism of Action
5’-Azido-2’,5’-dideoxycytidine exerts its effects by incorporating into the viral DNA during replication. The azido group at the 5’ position prevents the addition of further nucleotides, effectively terminating the DNA chain. This mechanism inhibits viral replication and reduces the viral load in infected cells . The compound primarily targets the viral reverse transcriptase enzyme, which is responsible for synthesizing viral DNA from RNA templates .
Comparison with Similar Compounds
Similar Compounds
Zidovudine (AZT): Another nucleoside analog used in antiviral therapy.
Lamivudine (3TC): A nucleoside analog with a sulfur atom in place of the oxygen atom in the sugar ring.
Uniqueness: : 5’-Azido-2’,5’-dideoxycytidine is unique due to the presence of the azido group at the 5’ position, which provides distinct chemical properties and mechanisms of action compared to other nucleoside analogs. Its ability to form cyclic structures and participate in “click” chemistry reactions further distinguishes it from similar compounds .
Properties
Molecular Formula |
C9H12N6O3 |
|---|---|
Molecular Weight |
252.23 g/mol |
IUPAC Name |
4-amino-1-[5-(azidomethyl)-4-hydroxyoxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H12N6O3/c10-7-1-2-15(9(17)13-7)8-3-5(16)6(18-8)4-12-14-11/h1-2,5-6,8,16H,3-4H2,(H2,10,13,17) |
InChI Key |
BYOFOXNPSZKEAF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)CN=[N+]=[N-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-Propyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B12073808.png)
![3-(Difluoromethyl)-4-[2-(propan-2-yloxy)ethoxy]aniline](/img/structure/B12073814.png)
![2-(5-Fluoro-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B12073818.png)
![2-Methyl-N-[(3R)-piperidin-3-yl]pyridine-3-carboxamide](/img/structure/B12073825.png)

![6-Bromo-4-ethyl-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12073838.png)


